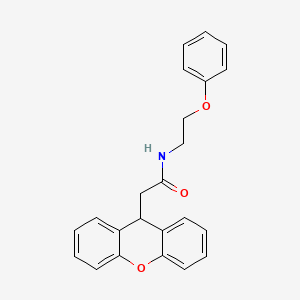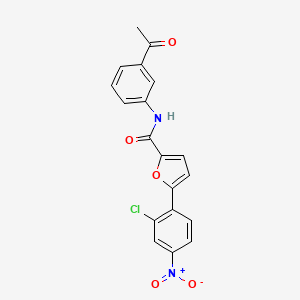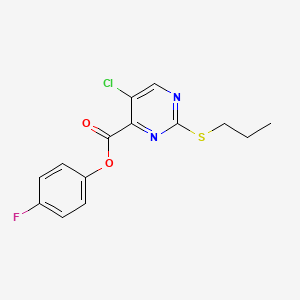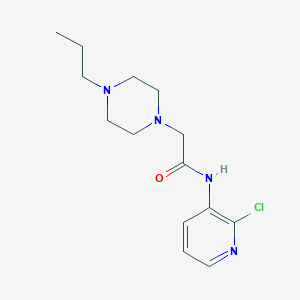
N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide" often involves multi-step organic reactions, starting from basic aromatic compounds and incorporating specific functional groups through reactions like alkylation, acylation, and condensation. For example, a related process involves the synthesis of benzophenone-tagged thiazolidinone analogs, where Schiff bases are reacted with thioglycolic acid to introduce the desired functional groups (Ranganatha et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide" is characterized using techniques like IR, 1H NMR, and mass spectrometry. These techniques confirm the presence of specific functional groups and the overall molecular framework. For instance, the structure of related acetamide compounds has been elucidated using these spectroscopic methods, providing insight into their molecular conformation and electronic properties (Gao Yonghong, 2009).
Chemical Reactions and Properties
The chemical reactivity of "N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide" and related compounds involves interactions with various reagents, leading to transformations such as oxidation, reduction, and hydrolysis. These reactions can significantly alter the compound's properties and potential applications. For example, the synthesis and characterization of related acetamide derivatives involve reactions that introduce or modify functional groups, influencing their chemical behavior and reactivity (Yang Man-li, 2008).
Physical Properties Analysis
The physical properties of "N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide" such as solubility, melting point, and crystallinity, are essential for its application in various fields. These properties are influenced by the compound's molecular structure and can be studied through techniques like crystallography and thermal analysis. Research on related compounds has provided valuable information on their physical characteristics, which can be extrapolated to understand the properties of "N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide" (Z. Zhong-cheng & Shu Wan-yin, 2002).
Chemical Properties Analysis
The chemical properties of "N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide," such as acidity/basicity, reactivity towards nucleophiles/electrophiles, and stability under various conditions, are crucial for its application and handling. Studies on similar compounds have shed light on their chemical behavior, providing a basis for predicting the chemical properties of "N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide" and how it might interact with biological systems or other chemical agents (He Xiang-qi, 2007).
Applications De Recherche Scientifique
Synthesis and Xanthine Oxidase Inhibition
A study by Ranganatha et al. (2014) involved the synthesis of novel 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides, which demonstrated significant xanthine oxidase (XO) inhibition, a key enzyme in the pathway of purine metabolism whose inhibition can be beneficial in treating gout and related conditions. The compounds synthesized showed considerable XO inhibition and antioxidant properties in vitro, with some compounds showing up to 76% inhibition compared to the standard drug allopurinol (Ranganatha et al., 2014).
Anticancer Potential
Zabiulla et al. (2016) synthesized a series of diamide-coupled benzophenone, specifically 2-(4-benzoyl-phenoxy)-N-{2-[2-(4-benzoyl-phenoxy)-acetylamino]-phenyl}-acetamide analogues, which underwent screening through multiple cancer cell types. One compound, in particular, demonstrated promising anticancer activity, suggesting the potential of such compounds to be developed into potent anticancer drugs (Zabiulla et al., 2016).
Antimicrobial and Cytotoxic Activities
Kaplancıklı et al. (2012) synthesized N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated their antimicrobial activity and cytotoxicity. Some compounds exhibited notable antimicrobial activity, and their cytotoxic effects were studied using MTT assay, highlighting their potential therapeutic applications (Kaplancıklı et al., 2012).
Photocatalytic Applications
Batibay et al. (2020) investigated the synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide for photocatalytic applications. The compound showed improved thermal stability and robust polymer/filler network formation, indicating its potential in enhancing the performance of photocatalytic materials (Batibay et al., 2020).
Propriétés
IUPAC Name |
N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-23(24-14-15-26-17-8-2-1-3-9-17)16-20-18-10-4-6-12-21(18)27-22-13-7-5-11-19(20)22/h1-13,20H,14-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCZOVIURZSIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-2-(9H-xanthen-9-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[benzyl(methyl)amino]-3-(4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4630375.png)
![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)
![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4630391.png)

![2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)


![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)
![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)
![4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4630479.png)

![5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)